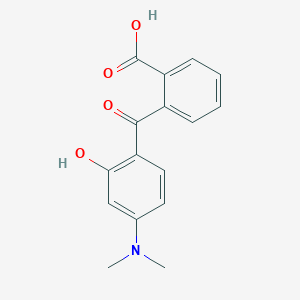
3-(4-Fluorophenoxy)-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Fluorophenoxy)propionic acid” is a compound with the molecular weight of 184.16 . Another related compound is “3-(4-Fluorophenoxy)aniline” with a molecular weight of 203.22 .
Molecular Structure Analysis
The structure of “3-(4-Fluorophenoxy)benzoic Acid” contains a total of 27 bond(s). There are 18 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .
Physical And Chemical Properties Analysis
“3-(4-Fluorophenoxy)propionitrile” has an average mass of 165.164 Da and a mono-isotopic mass of 165.058990 Da .
Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
- Scientific Field: Medicinal Chemistry, Oncology
- Summary of Application: A compound structurally similar to “3-(4-Fluorophenoxy)-5-nitroaniline”, known as KSK05104, has been studied for its apoptosis-inducing properties in human colon cancer cells .
- Methods of Application: The study involved treating HT-29 and HCT-116 cells with KSK05104 and observing the externalization of Annexin V-targeted phosphatidylserine residues, which is an indicator of apoptosis .
- Results: KSK05104 induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). This led to the release of cytochrome c (Cyt c), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .
Application in Photodynamic and Sono-Photodynamic Therapy
- Scientific Field: Medicinal Chemistry, Oncology
- Summary of Application: A compound structurally similar to “3-(4-Fluorophenoxy)-5-nitroaniline”, known as 3-chloro-4-fluorophenoxy substituted zinc phthalocyanine, has been studied for its potential use in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) .
- Methods of Application: The study involved synthesizing a new zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy and preparing its graphene oxide (GO)-based composites by noncovalently coating the phthalocyanine on the GO surface .
- Results: The study found that these composites could be promising photosensitizers for both PDT and SPDT due to their very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) .
Application in Chemical Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: “3-(4-Fluorophenoxy)benzoic acid” is a compound structurally similar to “3-(4-Fluorophenoxy)-5-nitroaniline”. It is available for purchase and can be used in various chemical synthesis processes .
- Methods of Application: The specific methods of application would depend on the particular synthesis process being carried out .
- Results: The outcomes would vary based on the specific reactions and processes involved .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIWYTAGLVJORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296723 |
Source


|
| Record name | 3-(4-Fluorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)-5-nitroaniline | |
CAS RN |
208122-60-5 |
Source


|
| Record name | 3-(4-Fluorophenoxy)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208122-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
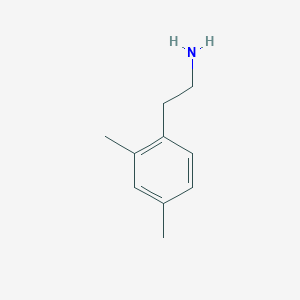
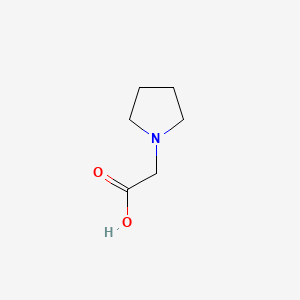
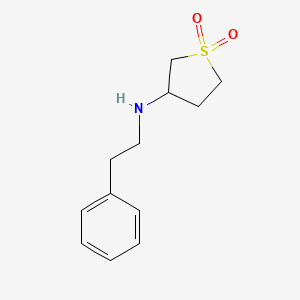

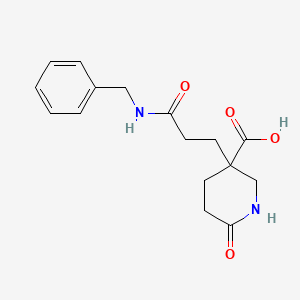

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)
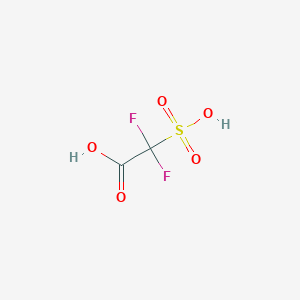
![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)
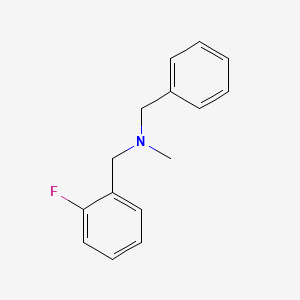
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
